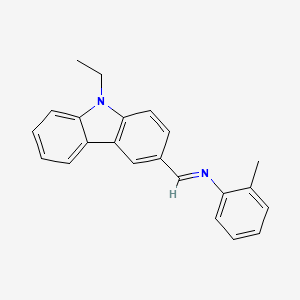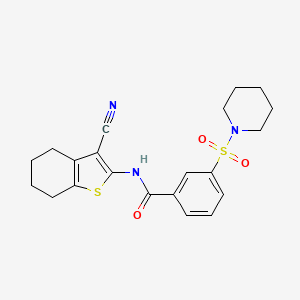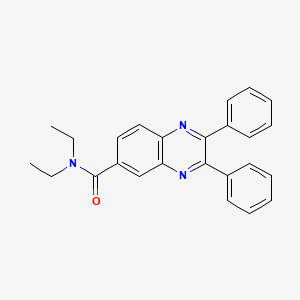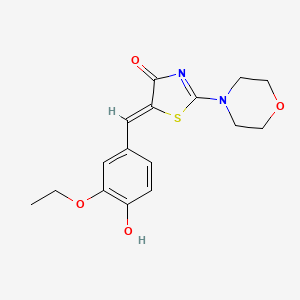![molecular formula C20H22N2O8 B11538777 5'-(2-Methoxyethyl) 3'-methyl 2'-amino-6'-(methoxymethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11538777.png)
5'-(2-Methoxyethyl) 3'-methyl 2'-amino-6'-(methoxymethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-(2-Methoxyethyl) 3’-methyl 2’-amino-6’-(methoxymethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique combination of indole and pyran rings, which are fused together in a spiro configuration. Such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(2-Methoxyethyl) 3’-methyl 2’-amino-6’-(methoxymethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate typically involves multi-step organic synthesis. One common approach is:
Formation of the Indole Ring: The indole ring can be synthesized using Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Spirocyclization: The indole derivative is then subjected to spirocyclization with a suitable pyran precursor. This step often involves the use of Lewis acids or other catalysts to facilitate the formation of the spiro linkage.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using batch processing techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxyethyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives, such as alcohols from carbonyl groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its spirocyclic structure makes it a valuable scaffold in synthetic organic chemistry.
Biology
Biologically, compounds with indole and pyran rings are often investigated for their potential pharmacological activities. This compound could be explored for its effects on various biological pathways and its potential as a therapeutic agent.
Medicine
In medicine, such compounds are of interest for their potential to interact with biological targets, such as enzymes or receptors. They may be investigated for their anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5’-(2-Methoxyethyl) 3’-methyl 2’-amino-6’-(methoxymethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate would depend on its specific biological target. Generally, compounds with indole rings can interact with a variety of enzymes and receptors, potentially inhibiting or activating them. The spirocyclic structure may enhance binding affinity and specificity.
類似化合物との比較
Similar Compounds
Indole-3-carboxylates: These compounds share the indole ring and carboxylate groups but lack the spirocyclic structure.
Spiro[indole-pyran] derivatives: These compounds have similar spirocyclic structures but may differ in their functional groups.
Uniqueness
The uniqueness of 5’-(2-Methoxyethyl) 3’-methyl 2’-amino-6’-(methoxymethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate lies in its specific combination of functional groups and its spirocyclic structure, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
特性
分子式 |
C20H22N2O8 |
|---|---|
分子量 |
418.4 g/mol |
IUPAC名 |
5-O'-(2-methoxyethyl) 3-O'-methyl 2'-amino-6'-(methoxymethyl)-2-oxospiro[1H-indole-3,4'-pyran]-3',5'-dicarboxylate |
InChI |
InChI=1S/C20H22N2O8/c1-26-8-9-29-18(24)14-13(10-27-2)30-16(21)15(17(23)28-3)20(14)11-6-4-5-7-12(11)22-19(20)25/h4-7H,8-10,21H2,1-3H3,(H,22,25) |
InChIキー |
XAFPWZOXHVMIOF-UHFFFAOYSA-N |
正規SMILES |
COCCOC(=O)C1=C(OC(=C(C12C3=CC=CC=C3NC2=O)C(=O)OC)N)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-bromo-6-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,4-dimethylphenol](/img/structure/B11538703.png)
![2-(4-Chlorophenoxy)-N'-[(E)-[2-(2-ethylpiperidin-1-YL)-5-nitrophenyl]methylidene]acetohydrazide](/img/structure/B11538710.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11538717.png)


![O-{4-[(4-methylphenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate](/img/structure/B11538729.png)
![N'-[(2E,3E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]benzohydrazide](/img/structure/B11538731.png)
![N-Benzyl-2-[N-(2,4-dichlorophenyl)benzenesulfonamido]acetamide](/img/structure/B11538735.png)

![1-(4-Methylphenyl)-1-ethanone 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11538760.png)

![1-(4-{[(E)-(3-chloro-6-hydroxy-2,4-dimethylphenyl)methylidene]amino}phenyl)ethanone](/img/structure/B11538780.png)
![2-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B11538785.png)
